Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13516519
InChI: InChI=1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3
SMILES: COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F
Molecular Formula: C11H10ClFO3
Molecular Weight: 244.64 g/mol

Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate

CAS No.:

Cat. No.: VC13516519

Molecular Formula: C11H10ClFO3

Molecular Weight: 244.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate -

Specification

Molecular Formula C11H10ClFO3
Molecular Weight 244.64 g/mol
IUPAC Name methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate
Standard InChI InChI=1S/C11H10ClFO3/c1-16-11(15)3-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,2-3H2,1H3
Standard InChI Key GPKPBQUBZXCNTE-UHFFFAOYSA-N
SMILES COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F
Canonical SMILES COC(=O)CCC(=O)C1=CC(=CC(=C1)Cl)F

Introduction

Chemical Synthesis and Optimization

The synthesis of methyl 4-(3-chloro-5-fluorophenyl)-4-oxobutyrate is achieved through a sequence of controlled acylation and esterification reactions. A representative pathway involves:

  • Friedel-Crafts Acylation: Introduction of the ketone group to the phenyl ring via reaction with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride).

  • Esterification: Conversion of the resultant carboxylic acid to the methyl ester using methanol and an acid catalyst (e.g., sulfuric acid).

Reaction conditions are critical to maximizing yield. Temperature control between 60–80°C prevents side reactions such as decarboxylation or over-alkylation. Solvent selection (e.g., dichloromethane or toluene) influences reaction kinetics, with polar aprotic solvents like dimethylacetamide (DMAC) enhancing reactant solubility in analogous syntheses . For instance, a related fluorination process for 2-cyano-3-chloro-5-trifluoromethylpyridine utilized DMAC at 170°C to achieve 97% yield, demonstrating the importance of solvent choice in halogenated compound synthesis .

Table 1: Key Synthesis Parameters

ParameterConditions
Reaction Temperature60–80°C
CatalystLewis acids (e.g., AlCl₃)
SolventDichloromethane, DMAC
Yield OptimizationSolvent-to-reactant ratio (3:1–5:1)
PropertyValue
Molecular FormulaC11H10ClFO3\text{C}_{11}\text{H}_{10}\text{ClFO}_3
Molecular Weight244.64 g/mol
IUPAC NameMethyl 4-(3-chloro-5-fluorophenyl)-4-oxobutanoate
Boiling PointNot reported
LogP (Estimated)~2.5

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Signals at δ 3.7–3.8 ppm (singlet, methyl ester), δ 2.6–2.9 ppm (multiplet, methylene protons adjacent to ketone), and δ 7.2–7.5 ppm (aromatic protons).

  • ¹³C NMR: Peaks at δ 170–175 ppm (ketone carbonyl), δ 52–55 ppm (methyl ester), and δ 110–150 ppm (aromatic carbons with halogen-induced deshielding).

Mass Spectrometry (MS)

  • Molecular Ion Peak: Observed at m/z 244.64, consistent with the molecular formula.

  • Fragmentation Patterns: Loss of the methyl ester group (–COOCH3\text{–COOCH}_3) generates a fragment at m/z 185, while cleavage of the ketone yields ions at m/z 121 and 123 (chlorine isotope pattern).

Applications in Industrial and Pharmaceutical Chemistry

The compound’s dual functionality (ketone and ester) enables its use as a building block in:

  • Agrochemicals: Intermediate in synthesizing herbicides and insecticides, leveraging the electron-withdrawing effects of halogens to enhance reactivity.

  • Pharmaceuticals: Precursor for serotonin receptor ligands, where halogenated aromatics improve binding affinity. For example, 3-chloro-4-fluorophenyl derivatives have been explored as 5-HT₁A receptor agonists .

  • Materials Science: Monomer for polyketone polymers, with halogen substituents influencing thermal stability and crystallinity.

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